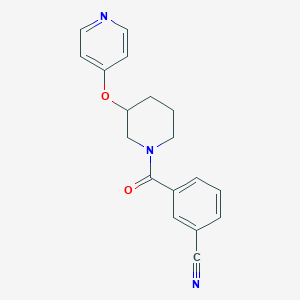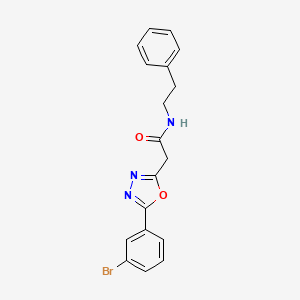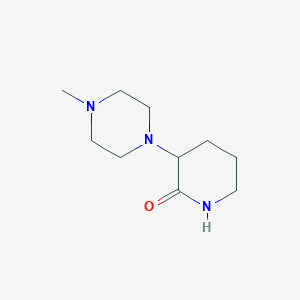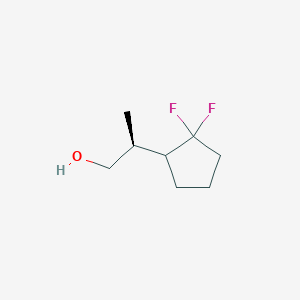
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol, also known as DFCP or JNJ-54781532, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. DFCP has been found to have a unique mechanism of action that makes it different from other drugs and has shown promising results in preclinical studies.
Mecanismo De Acción
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol works by inhibiting the activity of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE10A, (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that regulate various cellular processes.
Biochemical and physiological effects:
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory activities. It has also been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol in lab experiments is its unique mechanism of action, which makes it different from other drugs and allows for the exploration of new pathways and targets. However, one of the limitations is that (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity.
Direcciones Futuras
There are several potential future directions for the research and development of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol. One area of focus could be the use of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol in combination with other drugs to enhance its therapeutic efficacy. Another direction could be the exploration of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol's potential use in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol in humans, which could pave the way for clinical trials and eventual FDA approval.
Métodos De Síntesis
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol can be synthesized using a multi-step process that involves the reaction of 2,2-difluorocyclopentanone with a chiral auxiliary, followed by reduction and deprotection steps. The final product is obtained after purification and characterization by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol has potent anti-inflammatory and anti-tumor activities, and it can also modulate the immune system.
Propiedades
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPJKCWSMXAPF-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)
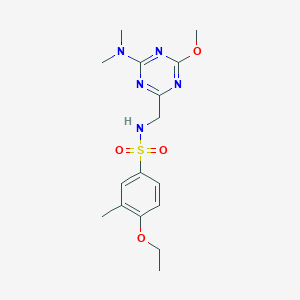
![Ethyl 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2943654.png)



![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)

![N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
